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Executive Summary
Lysine Acetyltransferases (KATs) are critical regulators of the epigenome, and their

dysregulation is increasingly implicated in the pathogenesis of various cancers. Among these,

the KAT6 family, comprising KAT6A (also known as MOZ or MYST3) and KAT6B (also known

as MORF or QKF), has emerged as a compelling therapeutic target.[1][2] KAT6A is frequently

amplified or overexpressed in a range of malignancies, including breast cancer, leukemia, and

solid tumors, where it plays a crucial role in driving oncogenic gene expression programs.[3][4]

[5][6] This technical guide provides an in-depth exploration of the therapeutic potential of KAT6

inhibitors, detailing their mechanism of action, key signaling pathways, preclinical and clinical

efficacy, and relevant experimental protocols.

Mechanism of Action
KAT6A and KAT6B are histone acetyltransferases (HATs) that primarily catalyze the acetylation

of histone H3 at lysine 23 (H3K23ac).[7] This post-translational modification neutralizes the

positive charge of the lysine residue, leading to a more relaxed chromatin structure. This

"open" chromatin state facilitates the binding of transcription factors and the recruitment of the

transcriptional machinery, ultimately promoting gene expression.[8]

KAT6 inhibitors are small molecules designed to competitively bind to the acetyl-CoA binding

pocket of the KAT6 enzyme, thereby preventing the transfer of an acetyl group to its histone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b10862205?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/30417138/
https://www.researchgate.net/publication/303295466_Regulation_of_KAT6_Acetyltransferases_and_Their_Roles_in_Cell_Cycle_Progression_Stem_Cell_Maintenance_and_Human_Disease
https://www.researchgate.net/publication/328859891_New_KAT6_inhibitors_induce_senescence_and_arrest_cancer_growth
https://www.pharmacytimes.com/view/dual-inhibition-of-kat6a-b-and-menin-a-promising-strategy-for-er-breast-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC4234874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5690809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281420/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substrate.[3] This inhibition leads to a reduction in H3K23ac levels, resulting in a more

condensed chromatin state and the transcriptional repression of KAT6 target genes.[3][4] The

downstream effects of KAT6 inhibition include the induction of cell cycle arrest, cellular

senescence, and apoptosis in cancer cells.[3][8]

Key Signaling Pathways and Interactions
The oncogenic activity of KAT6A is mediated through its influence on several critical signaling

pathways. Understanding these pathways is crucial for identifying patient populations who may

benefit from KAT6 inhibitor therapy and for developing rational combination strategies.

PI3K/AKT Signaling Pathway
In glioblastoma, KAT6A has been shown to upregulate the expression of PIK3CA, the catalytic

subunit of phosphoinositide 3-kinase (PI3K).[7][9] Mechanistically, KAT6A-mediated H3K23

acetylation recruits the tripartite motif-containing protein 24 (TRIM24) to the PIK3CA promoter,

leading to its transcriptional activation.[7][9] This, in turn, activates the downstream AKT

signaling cascade, promoting cell proliferation, survival, and tumor growth.[7][9]
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Figure 1: KAT6A-mediated activation of the PI3K/AKT pathway.

Interaction with Menin in ER+ Breast Cancer
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In estrogen receptor-positive (ER+) breast cancer, a cooperative relationship between KAT6A

and the menin-KMT2A complex has been identified.[4][10][11][12] Both complexes co-localize

at the promoters of ER target genes and work together to regulate their expression.[10][12]

Preclinical studies have demonstrated that the combined inhibition of KAT6A/B and menin

results in a synergistic anti-proliferative effect in ER+ breast cancer cell lines.[10][12] This

combination therapy leads to the displacement of both complexes from chromatin, causing a

more profound suppression of ER-driven gene expression than either inhibitor alone.[10][12]
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Figure 2: Cooperative regulation of ER-driven transcription by KAT6A and Menin.

Regulation of Cell Cycle and Senescence
KAT6A plays a significant role in cell cycle progression and the suppression of cellular

senescence.[2][3] It achieves this, in part, by regulating the expression of genes involved in cell

cycle control.[2] Inhibition of KAT6A/B has been shown to induce a G1/G0 cell cycle arrest and

trigger a state of cellular senescence in cancer cells, which is dependent on the INK4A/ARF

tumor suppressor pathway.[2][3] This induction of senescence represents a non-apoptotic

mechanism of tumor growth inhibition.[3]

Quantitative Data on KAT6 Inhibitors
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A growing number of small molecule inhibitors targeting KAT6A and KAT6B are under

development. The following tables summarize key quantitative data for some of the most

prominent examples.

Table 1: In Vitro Potency of Selected KAT6 Inhibitors
Inhibitor Target(s)

IC50
(KAT6A)

IC50
(KAT6B)

Cell Line Reference

WM-8014
KAT6A,

KAT6B
8 nM 28 nM MEFs [13]

PF-9363

(CTx-648)

KAT6A,

KAT6B
1.6 nM - - [14]

OP-3136
KAT6A,

KAT6B
- -

LCLC-97TM1

(NSCLC)
[15]

OP-3136
KAT6A,

KAT6B
- -

NCI-H1648

(NSCLC)
[15]

OP-3136
KAT6A,

KAT6B
- -

LNCaP

(Prostate)
[15]

OP-3136
KAT6A,

KAT6B
- -

VCaP

(Prostate)
[15]

OP-3136
KAT6A,

KAT6B
- -

OAW28

(Ovarian)
[15]

OP-3136
KAT6A,

KAT6B
- -

OVCAR3

(Ovarian)
[15]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Preclinical In Vivo Efficacy of KAT6 Inhibitors
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Inhibitor Cancer Model Dosing Outcome Reference

WM-8014

Zebrafish model

of hepatocellular

carcinoma

Not specified

Potentiated

oncogene-

induced

senescence

[13]

OP-3136
OVCAR3 ovarian

cancer xenograft
0.5 and 1 mg/kg

Sustained tumor

regression
[9][16]

OP-3136

LCLC-97TM1

NSCLC

xenograft

1 and 3 mg/kg
Tumor growth

inhibition
[9][16]

OP-3136
22Rv1 prostate

cancer xenograft
Dose-dependent

Tumor growth

inhibition
[17]

Table 3: Clinical Trial Data for PF-07248144 in ER+/HER2-
Metastatic Breast Cancer

Treatment Arm
Patient
Population

Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Reference

PF-07248144

(5mg) +

Fulvestrant

Heavily

pretreated
37.2% 10.7 months [18]

PF-07248144

(5mg)

Monotherapy

Heavily

pretreated
11.4% Not Reported

Table 4: Common Treatment-Related Adverse Events
(TRAEs) for PF-07248144 (Any Grade)
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Adverse Event Frequency

Dysgeusia 72%

Anemia 52%

Neutropenia 48%

Diarrhea 31%

Thrombocytopenia 31%

Decreased White Blood Cell Count 28%

Fatigue 24%

Increased Aspartate Aminotransferase 21%

Data from a Phase 1 dose escalation study.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the

evaluation of KAT6 inhibitors.

KAT6A Histone Acetyltransferase (HAT) Activity Assay
(Fluorometric)
This assay measures the enzymatic activity of KAT6A and the inhibitory potential of test

compounds.

Materials:

HAT Assay Buffer

Recombinant human KAT6A enzyme

Histone H3 peptide substrate

Acetyl-CoA
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Developer solution

NADH generating enzyme

WST-1 solution

Test compounds

96-well microplate

Procedure:

Prepare a reaction mixture containing HAT Assay Buffer, KAT6A enzyme, and H3 peptide

substrate.

Add the test compound or vehicle control to the appropriate wells.

Initiate the reaction by adding Acetyl-CoA.

Incubate the plate at 37°C for the desired time.

Prepare a working reagent by mixing HAT Assay Buffer, developer solution, NADH

generating enzyme, and WST-1 solution.

Add the working reagent to each well.

Measure the absorbance at 440 nm at multiple time points to determine the reaction kinetics.

Calculate the percent inhibition for each compound concentration and determine the IC50

value.

Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine

the effect of KAT6 inhibitors on cell viability.[19][20]

Materials:

Cancer cell lines of interest
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Cell culture medium and supplements

Opaque-walled 96-well or 384-well plates

KAT6 inhibitor

CellTiter-Glo® Reagent (Buffer and Substrate)[19][21][22]

Luminometer

Procedure:

Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to

attach overnight.[20]

Treat cells with a serial dilution of the KAT6 inhibitor or vehicle control for the desired

duration (e.g., 72 hours).

Equilibrate the plate to room temperature for approximately 30 minutes.[21][22]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each

well.[19][22]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21][22]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

[22]

Measure the luminescence using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50

value.

Western Blot for Histone H3K23 Acetylation
This technique is used to detect changes in the levels of H3K23ac in cells treated with KAT6

inhibitors.[23]

Materials:
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Cell lysates from treated and untreated cells

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibody against H3K23ac

Primary antibody against total Histone H3 (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Separate proteins from cell lysates by SDS-PAGE.

Transfer the separated proteins to a membrane.[23]

Block the membrane with blocking buffer for 1 hour at room temperature.[23]

Incubate the membrane with the primary antibody against H3K23ac overnight at 4°C.[23]

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and apply the ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal

loading.
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In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KAT6

inhibitors in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line of interest

Matrigel (optional)

KAT6 inhibitor formulation for in vivo administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank

of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer the KAT6 inhibitor or vehicle control to the respective groups according to the

desired dosing schedule (e.g., daily oral gavage).

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker assessment).
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Figure 3: General workflow for a xenograft efficacy study.

Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to investigate the interaction of KAT6A with specific genomic regions,

such as the promoters of its target genes.[24][25]

Materials:

Cells treated with or without a KAT6 inhibitor

Formaldehyde for cross-linking
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Lysis and wash buffers

Antibody against KAT6A

Protein A/G magnetic beads

Buffers for elution and reverse cross-linking

DNA purification kit

Primers for qPCR analysis of target gene promoters

Procedure:

Cross-link proteins to DNA in live cells using formaldehyde.

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

Immunoprecipitate the chromatin with an antibody specific to KAT6A.

Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

Wash the beads to remove non-specific binding.

Elute the complexes from the beads and reverse the cross-links.

Purify the DNA.

Use quantitative PCR (qPCR) with primers specific to the promoter regions of putative

KAT6A target genes to quantify the amount of enriched DNA.[25][26]

Conclusion and Future Directions
The development of KAT6 inhibitors represents a promising new frontier in epigenetic therapy

for cancer. These agents have demonstrated compelling preclinical and early clinical activity,

particularly in ER+ breast cancer. The elucidation of key signaling pathways involving KAT6A,

such as the PI3K/AKT pathway and its interplay with menin, is opening up new avenues for

rational combination therapies that could overcome resistance to existing treatments.
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Future research in this field will likely focus on several key areas:

Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to

respond to KAT6 inhibitor therapy.

Combination Strategies: Exploring the synergistic potential of KAT6 inhibitors with other

targeted agents, such as CDK4/6 inhibitors, PI3K inhibitors, and menin inhibitors.

Expansion to Other Indications: Investigating the efficacy of KAT6 inhibitors in other cancer

types with documented KAT6A/B dysregulation.

Understanding Resistance Mechanisms: Elucidating the mechanisms by which tumors may

develop resistance to KAT6 inhibition to inform the development of next-generation inhibitors

and rational combination therapies.

The continued investigation of KAT6 inhibitors holds great promise for improving the treatment

landscape for a variety of cancers. The methodologies and data presented in this guide provide

a solid foundation for researchers and drug developers working to advance this exciting class

of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. New KAT6 inhibitors induce senescence and arrest cancer growth - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. pharmacytimes.com [pharmacytimes.com]

5. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in
Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b10862205?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30417138/
https://pubmed.ncbi.nlm.nih.gov/30417138/
https://www.researchgate.net/publication/303295466_Regulation_of_KAT6_Acetyltransferases_and_Their_Roles_in_Cell_Cycle_Progression_Stem_Cell_Maintenance_and_Human_Disease
https://www.researchgate.net/publication/328859891_New_KAT6_inhibitors_induce_senescence_and_arrest_cancer_growth
https://www.pharmacytimes.com/view/dual-inhibition-of-kat6a-b-and-menin-a-promising-strategy-for-er-breast-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC4234874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4234874/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in
ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]

7. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding
- PMC [pmc.ncbi.nlm.nih.gov]

8. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene
expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

9. trial.medpath.com [trial.medpath.com]

10. KAT6A/B and Menin Inhibition Synergize to Suppress ER+ Breast Cancer | Docwire
News [docwirenews.com]

11. onclive.com [onclive.com]

12. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene
expression programs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

13. selleckchem.com [selleckchem.com]

14. reactionbiology.com [reactionbiology.com]

15. ir.olema.com [ir.olema.com]

16. Olema Oncology – Better medicines for breast cancer and beyond – Olema Oncology
Announces New Preclinical Data for OP-3136 Demonstrating Anti-Tumor Activity in Multiple
Solid Tumor Models at AACR 2025 [ir.olema.com]

17. Olema Oncology – Better medicines for breast cancer and beyond – Olema Oncology
Announces New Preclinical Data for OP-3136 Demonstrating Anti-Tumor Activity in Multiple
Solid Tumor Models at AACR 2025 [ir.olema.com]

18. Olema Oncology to Present Preclinical Data for OP-3136, a [globenewswire.com]

19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

20. benchchem.com [benchchem.com]

21. OUH - Protocols [ous-research.no]

22. ch.promega.com [ch.promega.com]

23. Histone western blot protocol | Abcam [abcam.com]

24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays |
Thermo Fisher Scientific - HK [thermofisher.com]

25. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a
Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8120227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5690809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5690809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281420/
https://trial.medpath.com/news/bed7c2d81fd257bf/olema-s-kat6-inhibitor-op-3136-shows-promising-anti-tumor-activity-across-multiple-cancer-types
https://www.docwirenews.com/post/kat6a-b-and-menin-inhibition-synergize-to-suppress-er-breast-cancer
https://www.docwirenews.com/post/kat6a-b-and-menin-inhibition-synergize-to-suppress-er-breast-cancer
https://www.onclive.com/view/kat6-inhibition-shows-path-to-overcoming-resistance-mechanisms-in-er-breast-cancer
https://pubmed.ncbi.nlm.nih.gov/40516531/
https://pubmed.ncbi.nlm.nih.gov/40516531/
https://www.selleckchem.com/products/wm-8014.html
https://www.reactionbiology.com/datasheet/kat6a_hat_malvern/
https://ir.olema.com/static-files/90cb4f2b-4205-49c2-96bb-0c902604ef95
https://ir.olema.com/news-releases/news-release-details/olema-oncology-announces-new-preclinical-data-op-3136
https://ir.olema.com/news-releases/news-release-details/olema-oncology-announces-new-preclinical-data-op-3136
https://ir.olema.com/news-releases/news-release-details/olema-oncology-announces-new-preclinical-data-op-3136
https://ir.olema.com/news-releases/news-release-details/olema-oncology-announces-new-preclinical-data-op-3136/
https://ir.olema.com/news-releases/news-release-details/olema-oncology-announces-new-preclinical-data-op-3136/
https://ir.olema.com/news-releases/news-release-details/olema-oncology-announces-new-preclinical-data-op-3136/
https://www.globenewswire.com/news-release/2025/03/25/3049198/0/en/Olema-Oncology-to-Present-Preclinical-Data-for-OP-3136-a-Potent-KAT6-Inhibitor-Demonstrating-Anti-Tumor-Activity-in-Multiple-Solid-Tumor-Models-at-the-2025-AACR-Annual-Meeting.html
https://worldwide.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CellTiter_Glo_Luminescent_Cell_Viability_Assay_with_Bomedemstat.pdf
https://www.ous-research.no/no/enserink/Protocols/14528
https://ch.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.abcam.com/en-us/technical-resources/protocols/histone-western-blot
https://www.thermofisher.com/hk/en/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://www.thermofisher.com/hk/en/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://pubmed.ncbi.nlm.nih.gov/28801897/
https://pubmed.ncbi.nlm.nih.gov/28801897/
https://pubmed.ncbi.nlm.nih.gov/28801897/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


26. ChIP-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Therapeutic Potential of KAT6 Inhibitors: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10862205#exploring-the-therapeutic-potential-of-
kat6-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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